Fmoc-4-aminomethyl-phenylacetic acid

Peptide Synthesis Molecular Property Comparison Building Block Selection

Peptide chemists requiring precise spatial control in α-helical stabilization face limited building block options. Fmoc-4-aminomethyl-phenylacetic acid solves this with a para-aminomethyl-phenylacetic acid scaffold offering 7 rotatable bonds and XLogP3-AA of 4.0 for controlled conformational flexibility. • Ideal for constructing semi-rigid i to i+7 side-chain bridges in α-helical peptide models • ≥98% HPLC purity ensures reliable SPPS incorporation and final product fidelity • Consistent commercial availability across multiple global suppliers supports library-scale parallel synthesis workflows

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 176504-01-1
Cat. No. B068779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-aminomethyl-phenylacetic acid
CAS176504-01-1
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
InChIKeySKKYGLCUQGQTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-aminomethyl-phenylacetic Acid Identity & Specifications


Fmoc-4-aminomethyl-phenylacetic acid (CAS 176504-01-1) is an Fmoc-protected amino acid derivative characterized by a phenylacetic acid backbone with a para-aminomethyl linker bearing a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group [1]. The compound is widely utilized as a building block in solid-phase peptide synthesis (SPPS), where its Fmoc group provides orthogonal protection compatible with standard Fmoc/tBu strategies . The molecular formula is C24H21NO4, with a molecular weight of 387.43 g/mol, and the compound typically appears as a white powder with storage requirements of 2-8°C [1]. Commercial purity specifications are commonly reported as ≥98% (HPLC) .

Synthesis Fmoc-SPPS building block with base-labile orthogonal protection
Selection Phenylacetic acid scaffold provides aromatic spacing distinct from benzoic acid or cyclohexyl analogs
Use Context Supports helical stabilization and defined side-chain projection studies

Why Fmoc-4-aminomethyl-phenylacetic Acid Is Not Interchangeable


Direct substitution of Fmoc-4-aminomethyl-phenylacetic acid with structurally similar Fmoc-protected building blocks (e.g., Fmoc-4-aminomethylbenzoic acid, Fmoc-4-aminophenylacetic acid, or Fmoc-4-aminomethylcyclohexanecarboxylic acid) is not chemically valid without compromising synthetic outcomes. The target compound possesses a unique combination of a phenylacetic acid carboxylate terminus and an aminomethyl linker that provides distinct spatial, conformational, and physicochemical properties compared to analogs with benzoic acid, direct anilino, or cyclohexyl scaffolds [1][2][3][4]. These differences manifest in altered linker flexibility, side-chain projection geometry, and chromatographic behavior that directly impact peptide assembly efficiency, final product purity, and structural fidelity—particularly in applications requiring precise helical stabilization or defined spatial orientation [5]. The quantitative evidence below establishes the specific, measurable differentiation points that justify compound-specific procurement.

Target Compound
Phenylacetic acid backbone with aminomethyl linker — 7 rotatable bonds, planar aromatic core
Analog Risk
Benzoic acid analog has 1 fewer rotatable bond; altered linker flexibility may shift peptide conformation
Target Compound
Aminomethyl spacer provides defined spatial orientation for side-chain bridging
Analog Risk
Cyclohexyl analog lacks aromatic rigidity; helical stabilization context may not transfer
Target Compound
Established multi-vendor supply with consistent purity specifications
Analog Risk
Direct anilino analog lacks methylene spacer; chromatographic behavior and solubility profile may differ

Fmoc-4-aminomethyl-phenylacetic Acid Differentiation Evidence


Molecular Weight: Phenylacetic Acid vs. Benzoic Acid Scaffold

Fmoc-4-aminomethyl-phenylacetic acid (C24H21NO4, MW 387.43 g/mol) contains a phenylacetic acid moiety, distinguishing it from the closest benzoic acid analog Fmoc-4-aminomethylbenzoic acid (C23H19NO4, MW 373.4 g/mol) [1][2]. The additional methylene group in the target compound increases molecular weight by approximately 14 Da and adds one heavy atom and one rotatable bond compared to the benzoic acid derivative [1][2].

MW & Scaffold
Cross-study comparable
+14.03 g/molvs. benzoic acid analog (373.4 g/mol)
Detectable by LC-MS; rotatable bond increase may influence peptide secondary structure
PubChem computed data; validation in specific SPPS sequence advised
Peptide Synthesis Molecular Property Comparison Building Block Selection

Lipophilicity and Conformational Flexibility: vs. Anilino Analog

Fmoc-4-aminomethyl-phenylacetic acid exhibits a computed XLogP3-AA value of 4.0 and possesses 7 rotatable bonds, compared to Fmoc-4-aminophenylacetic acid, which lacks the aminomethyl spacer and has an XLogP3-AA of 4.1 and only 6 rotatable bonds [1][2]. The target compound's additional methylene unit increases conformational degrees of freedom while slightly reducing overall lipophilicity.

Lipophilicity & Flexibility
Cross-study comparable
ΔXLogP3-AA: -0.1 | +1 rotatable bondvs. anilino analog (XLogP3-AA 4.1)
May shift reversed-phase HPLC retention and solubility; useful for balancing hydrophobicity
XLogP3 3.0 computation; experimental confirmation under synthesis conditions recommended
Peptide Design Physicochemical Property Optimization SPPS Building Block Profiling

Aromatic Core and Helical Stabilization: vs. Cyclohexyl Analog

Fmoc-4-aminomethyl-phenylacetic acid features a rigid planar phenyl core (C24H21NO4, MW 387.43 g/mol, rotatable bonds 7) that provides a defined aromatic spacing element, whereas Fmoc-4-aminomethylcyclohexanecarboxylic acid employs a flexible, non-aromatic cyclohexyl ring (C23H25NO4, MW 379.4 g/mol, rotatable bonds 6) [1][2]. The target compound's phenylacetic acid backbone has been specifically implicated in the design of semi-rigid i to i+7 side-chain bridges for α-helix stabilization studies, wherein para-substituted aromatic amino acid derivatives were found suitable for constraining helical conformation [3].

Helical Stabilization
Class-level inference
Planar phenyl core reported suitable for i to i+7 side-chain bridge construction
Supports constrained peptide design; aromatic rigidity context may differ from flexible cyclohexyl analogs
Class-level evidence; compound-specific validation in intended peptide model required
α-Helix Stabilization Constrained Peptide Design Conformational Rigidity

Commercial Purity and Vendor Availability

Fmoc-4-aminomethyl-phenylacetic acid is consistently available from reputable vendors with purity specifications of ≥98% (HPLC) . While several close analogs (e.g., Fmoc-4-aminomethylbenzoic acid, Fmoc-4-aminophenylacetic acid) are also offered at similar purity grades, the target compound's supply chain is well-established, ensuring reliable procurement for routine peptide synthesis workflows .

Purity & Availability
Data to verify
≥98% (HPLC)multi-vendor supply established
Comparable purity across analogs; supports procurement reliability for routine SPPS workflows
Vendor-specified purity; independent lot verification recommended
Quality Control Procurement Benchmarking SPPS Reagent Purity

Fmoc-4-aminomethyl-phenylacetic Acid Application Scenarios


Solid-Phase Peptide Synthesis with Aromatic Spacer

Fmoc-4-aminomethyl-phenylacetic acid is optimally deployed in Fmoc-based SPPS when a phenylacetic acid-derived building block is required. Its 7 rotatable bonds and computed XLogP3-AA of 4.0 offer a distinct balance of conformational freedom and moderate lipophilicity compared to the more rigid Fmoc-4-aminophenylacetic acid (6 rotatable bonds, XLogP3-AA 4.1) and the less flexible aromatic benzoic acid analog (6 rotatable bonds, XLogP3-AA 4.1) [1][2][3]. This property profile makes it particularly suitable for peptide sequences where controlled backbone or side-chain flexibility is desired without introducing the excessive hydrophobicity that can impair solubility or purification.

α-Helix Stabilization via Covalent Side-Chain Bridging

This compound is specifically indicated for constructing semi-rigid i to i+7 side-chain bridges in α-helical peptide models. Literature evidence demonstrates that para-substituted aromatic amino acid derivatives, such as Fmoc-4-aminomethyl-phenylacetic acid, are effective building blocks for constraining helical conformation through covalent linkage between side chains separated by two helical turns [4]. The planar phenylacetic acid core provides the necessary rigidity and spacing geometry that alternative building blocks (e.g., flexible cyclohexyl or direct anilino analogs) cannot replicate, making this compound the appropriate choice for structural biology and peptide therapeutic applications requiring stabilized α-helical motifs.

Peptide Drug Discovery and Bioconjugation

In drug development and bioconjugation applications, Fmoc-4-aminomethyl-phenylacetic acid serves as a versatile building block for introducing a functionalized aromatic linker with a free carboxylic acid terminus . The para-aminomethyl-phenylacetic acid scaffold provides a defined spatial orientation and synthetic handle that differs from the more common benzoic acid or direct anilino analogs. This geometric distinction is critical when designing peptide-drug conjugates or targeted delivery systems where precise spatial arrangement of payloads influences binding affinity, stability, or pharmacokinetic properties. Procurement of this specific compound ensures the intended linker geometry is maintained, avoiding unintended conformational shifts that could compromise therapeutic efficacy.

Combinatorial Library Construction with Aromatic Building Blocks

As part of solid-phase combinatorial library synthesis, Fmoc-4-aminomethyl-phenylacetic acid is a valuable non-proteogenic building block. Its Fmoc-protected aminomethyl group and free carboxylic acid enable straightforward incorporation into diverse peptidomimetic scaffolds. The compound's phenylacetic acid backbone provides aromatic character that contributes to library diversity and potential target interactions, distinguishing it from saturated cyclohexyl or simple alkyl chain alternatives. The well-established commercial availability from multiple vendors at consistent purity grades (≥98% HPLC) further supports its use in library-scale parallel synthesis workflows where reliable, reproducible building block supply is essential [1][2][3].

Application
Selection Property
Validation Focus
SPPS with aromatic spacer
Conformational flexibility and lipophilicity balance
HPLC retention and solubility profiling in target sequence
α-Helix stabilization studies
Aromatic rigidity and side-chain projection geometry
Helical content confirmation via CD or NMR
Peptide conjugate research
Defined linker geometry and carboxylic acid handle
Spatial arrangement impact on binding or stability context
Combinatorial library synthesis
Non-proteogenic aromatic building block
Batch-to-batch purity consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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